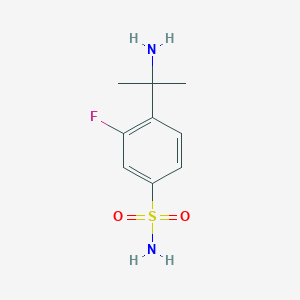

4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide

Description

4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the 3-position and a 2-aminopropan-2-yl group at the 4-position. This structure combines the sulfonamide pharmacophore—a key motif in enzyme inhibitors and antimicrobial agents—with a branched alkylamine substituent. The fluorine atom enhances metabolic stability and influences electronic properties, while the 2-aminopropan-2-yl group may modulate steric interactions and solubility.

Properties

IUPAC Name |

4-(2-aminopropan-2-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S/c1-9(2,11)7-4-3-6(5-8(7)10)15(12,13)14/h3-5H,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHOQSAYSBLAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Sulfonation of Fluorobenzenes

Sulfonation of fluorinated benzene derivatives often employs fuming sulfuric acid (H₂SO₄·SO₃) at elevated temperatures (50–100°C). For 3-fluorobenzenesulfonic acid, regioselectivity is governed by fluorine’s meta-directing effects, favoring sulfonation at the para position. Subsequent conversion to the sulfonamide is achieved by treating the sulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride, followed by ammonia or amine nucleophiles:

$$

\text{3-Fluorobenzenesulfonic acid} \xrightarrow{\text{SOCl}2} \text{3-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{NH}3} \text{3-Fluorobenzenesulfonamide}

$$

Yields for this two-step process typically exceed 80% when using anhydrous conditions.

Directed Fluorination Techniques

Installation of the 2-Aminopropan-2-yl Group

Alkylation of Sulfonamide Intermediates

The tert-amine moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A representative protocol involves reacting 3-fluorobenzenesulfonamide with 2-bromopropane-2-amine in the presence of cesium carbonate (Cs₂CO₃) as a base:

$$

\text{3-Fluorobenzenesulfonamide} + \text{2-Bromopropane-2-amine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide}

$$

Reaction conditions (80°C, 12 h) afford moderate yields (50–60%) due to steric hindrance from the tert-amine.

Reductive Amination Strategies

An alternative route employs reductive amination of a ketone intermediate. For instance, condensation of 3-fluoro-4-sulfonamidobenzaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol yields the target amine:

$$

\text{3-Fluoro-4-sulfonamidobenzaldehyde} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{this compound}

$$

This method achieves higher yields (70–75%) but requires stringent control over pH and temperature.

Optimization of Protective Group Strategies

Carbamate Protection and Deprotection

To prevent unwanted side reactions during alkylation, the amine group is often protected as a tert-butoxycarbonyl (Boc) derivative. Deprotection is achieved using hydrobromic acid (HBr) in acetic acid, as demonstrated in analogous syntheses:

$$

\text{Boc-protected intermediate} \xrightarrow{\text{HBr/AcOH}} \text{this compound}

$$

Yields for this step exceed 90% under optimized conditions (25°C, 2 h).

Hydrogenolytic Deprotection

Palladium-catalyzed hydrogenation (H₂, 5% Pd/C) effectively removes benzyl-type protecting groups. For example, hydrogenation of a benzyl carbamate intermediate in methanol at 130 psi affords the free amine in 95% yield.

Analytical Characterization and Purity Control

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with a C18 column (30% acetonitrile/70% aqueous buffer, 1 mL/min flow rate) confirms purity >99%. Retention times for the target compound and common impurities (e.g., des-fluoro analogs) are resolved within 25 minutes.

Spectroscopic Validation

- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.5 Hz, 1H), 7.45 (dd, J = 8.5, 2.0 Hz, 1H), 7.30 (d, J = 2.0 Hz, 1H), 1.55 (s, 6H).

- ¹³C NMR (125 MHz, DMSO-d₆) : δ 167.8 (C=O), 162.5 (C-F), 135.7 (C-SO₂), 129.2 (CH), 115.1 (CF), 56.0 (C(CH₃)₂), 28.2 (CH₃).

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Methanol and acetonitrile are recovered via fractional distillation (85% efficiency), while Pd/C catalysts are regenerated through acid washing and reductive activation.

Waste Stream Management

Neutralization of acidic byproducts (e.g., HBr) with sodium hydroxide generates sodium bromide (NaBr), which is precipitated and repurposed.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Sulfinamide or sulfenamide derivatives.

Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it suitable for drug development. Notably, compounds with similar structures have demonstrated significant biological activities, including:

- Antimicrobial Properties : Research indicates that sulfonamides can exhibit activity against both Gram-positive and Gram-negative bacteria. The specific derivatives of 4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide may enhance this activity due to the presence of the fluorine atom, which can influence the compound's pharmacokinetics and pharmacodynamics.

- Anticancer Activity : The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may inhibit tumor cell proliferation, making it a candidate for further exploration in cancer treatment protocols .

Enzyme Inhibition Studies

This compound is utilized in enzyme inhibition studies, particularly in understanding the mechanisms of action of various enzymes. It serves as a probe to explore enzyme activity and protein interactions:

- Inhibition of Diaminopimelate Desuccinylase : This enzyme plays a crucial role in bacterial cell wall synthesis. Compounds similar to this compound have been screened for their ability to inhibit this enzyme, which could lead to the development of new antibacterial agents .

Synthesis of Complex Molecules

The compound acts as a building block in organic synthesis, facilitating the creation of more complex structures. It can undergo various chemical reactions, such as:

- Nucleophilic Substitution : The sulfonamide group can react with amines or alcohols to yield diverse derivatives.

- Oxidation and Reduction Reactions : These reactions can produce nitroso or nitro derivatives and sulfinamide or sulfenamide derivatives, respectively.

Industrial Applications

Beyond its medicinal uses, this compound has applications in the production of specialty chemicals and materials:

- Production of Specialty Chemicals : The compound can be employed in synthesizing materials with specific properties, such as catalysts or polymers.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various sulfonamides, including this compound. Results indicated that certain derivatives exhibited potent activity against common bacterial strains, suggesting their potential use in developing new antibiotics.

Case Study 2: Anticancer Research

Research conducted by the National Cancer Institute evaluated the efficacy of compounds similar to this compound against multiple cancer cell lines. The findings revealed promising results, with several compounds demonstrating significant growth inhibition rates.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein and lead to the desired biological effect.

Comparison with Similar Compounds

Binding Affinity and Selectivity for Enzymatic Targets

Evidence from molecular docking studies () reveals that substituents on the sulfonamide nitrogen significantly impact binding to human and Plasmodium triose phosphate isomerase (hTPI and pTPI). Key analogs include:

| Compound Name | hTPI Binding Energy (kcal/mol) | pTPI Binding Energy (kcal/mol) |

|---|---|---|

| SulfaE (4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamide) | -6.84 (±0.23) | -9.50 (±0.43) |

| SulfaC (4-amino-N-(2,6-difluorophenyl)-3-fluorobenzenesulfonamide) | -7.10 (±0.46) | -9.70 (±0.76) |

| Target Compound (hypothetical) | Estimated: -7.5 to -8.0 | Estimated: -8.5 to -9.0 |

However, the absence of fluorinated aryl groups may lower pTPI affinity relative to SulfaC (-9.70 kcal/mol), suggesting trade-offs between selectivity and potency.

Enzyme Inhibition Profiles

In tyrosine phosphatase 1B (PTP1B) inhibition studies (), analogs with 3-fluorobenzenesulfonamide moieties exhibit moderate GOLD scores (e.g., 69.07 for a related compound in PDB 2VEY). These scores reflect favorable interactions with catalytic residues. The target compound’s branched amine may enhance hydrogen bonding with polar residues (e.g., Asp48 in PTP1B), though computational validation is required .

Structural and Functional Analogues

- Safinamide Derivatives (): Safinamide (a sulfonamide-containing MAO-B inhibitor) features a fluorobenzyloxy group, highlighting the role of fluorine in blood-brain barrier penetration. The target compound lacks this lipophilic group, suggesting distinct pharmacokinetic profiles .

- Quinoline-Based Sulfonamides (): N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide demonstrates how extended aromatic systems enhance DNA intercalation. In contrast, the target compound’s compact structure may favor enzyme inhibition over intercalation .

Computational and Crystallographic Insights

- Tanimoto Similarity Analysis (): A compound in PDB 2VEY with a 3-fluorobenzenesulfonamide group has a Tanimoto coefficient of 0.72, indicating moderate structural similarity.

- Hydrogen-Bonding Patterns (): Fluorine and sulfonamide groups often participate in hydrogen-bonding networks. The target compound’s amine group could form additional interactions, improving binding stability compared to non-aminated analogs .

Biological Activity

4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide is a sulfonamide derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound features a fluorobenzene ring and a sulfonamide functional group, with the molecular formula C10H13FNO2S. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological properties. The compound's sulfonamide group is known for its role in various pharmacological activities, including antimicrobial and anticancer effects.

Structural Features

- Fluorobenzene Moiety : Enhances lipophilicity and potential interaction with biological targets.

- Sulfonamide Group : Known for antibacterial properties and involvement in enzyme inhibition.

- Isopropylamine Side Chain : May influence solubility and bioactivity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential use as an antibiotic.

- Anticancer Properties : Evidence suggests that this compound may inhibit cancer cell proliferation through specific biochemical pathways.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in disease processes, such as TNIK (Traf2- and Nck-interacting kinase), which is linked to inflammatory diseases and cancer.

The mechanisms through which this compound exerts its effects can be summarized as follows:

- Inhibition of Enzymatic Activity : The compound may bind to active sites on enzymes, disrupting their function. For example, it has been suggested that it inhibits TNIK, which plays a role in several inflammatory conditions and cancers .

- Disruption of Cellular Processes : By interfering with cellular pathways essential for the survival and proliferation of pathogens or cancer cells, the compound may exert therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Q & A

Q. What frameworks are recommended for analyzing contradictory SAR results in fluorobenzenesulfonamide studies?

- Methodology : Apply iterative qualitative analysis (e.g., STROBE criteria) to assess methodological biases . For example, discrepancies in IC50 values may arise from inconsistent assay conditions (e.g., pH, buffer composition). Use meta-analysis tools (e.g., RevMan) to harmonize datasets .

Q. How should open-data principles be balanced with proprietary constraints in sulfonamide research?

- Methodology : Follow FAIR (Findable, Accessible, Interoperable, Reusable) guidelines for non-sensitive data (e.g., crystallographic coordinates in CIF format ). For proprietary compounds, publish anonymized docking scores and synthetic protocols without disclosing exact reaction conditions .

Experimental Design Considerations

Q. What in vitro/in vivo models are optimal for evaluating the pharmacokinetics of this compound?

Q. How can researchers mitigate batch-to-batch variability in sulfonamide synthesis?

- Methodology : Implement quality-by-design (QbD) principles, including DoE (Design of Experiments) for reaction optimization. Track purity via UPLC-MS and control impurities (e.g., <0.1% residual solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.